![molecular formula C13H17N3O B3284762 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone CAS No. 79098-77-4](/img/structure/B3284762.png)
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone
Overview
Description
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone, also known as P7C3, is a small molecule that has been shown to have neuroprotective effects in animal models. It was first identified in a screen for compounds that promote the survival of newborn neurons in the hippocampus, a brain region important for learning and memory.
Mechanism of Action
The exact mechanism of action of 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone is not fully understood, but it is thought to work by promoting the production of nicotinamide adenine dinucleotide (NAD+), a molecule that is important for energy metabolism and DNA repair. NAD+ levels decline with age and in various neurological disorders, and 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone has been shown to increase NAD+ levels in the brain.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the survival and growth of neurons. It has also been shown to increase the levels of anti-inflammatory cytokines and decrease the levels of pro-inflammatory cytokines in the brain.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone in lab experiments is that it has been extensively studied and has a well-established mechanism of action. It is also relatively easy to synthesize and purify. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Future Directions
There are many potential future directions for research on 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone. One area of interest is its potential use in treating age-related cognitive decline and dementia. Another area of interest is its potential use in treating traumatic brain injury and other forms of brain damage. Additionally, research could focus on optimizing the synthesis and formulation of 3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone for clinical use.
Scientific Research Applications
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to promote the survival of neurons in the brain, as well as increase the production of new neurons in the hippocampus.
properties
IUPAC Name |
1-piperidin-4-yl-3,4-dihydroquinazolin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O/c17-13-15-9-10-3-1-2-4-12(10)16(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNMLKHVUAXMHNO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C3=CC=CC=C3CNC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dihydro-1-(4-piperidinyl)-2(1H)-Quinazolinone |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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